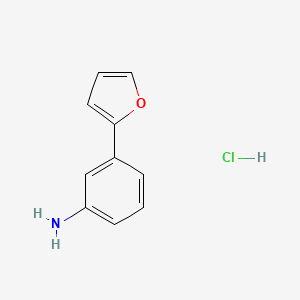
3-(Furan-2-yl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
- Building Block : It serves as a fundamental building block in the synthesis of more complex organic molecules. This includes its use in the formation of various substituted aniline derivatives and furan carboxylic acids through reactions such as oxidation and substitution.
Biology
- Bioactive Compound : The compound has been investigated for its antimicrobial and anticancer properties. Studies have demonstrated that it can inhibit the growth of specific bacteria and cancer cell lines, suggesting potential applications in drug development.
Medicine
- Drug Development : Research indicates that 3-(Furan-2-yl)aniline hydrochloride may play a role in the design of new therapeutic agents. Its ability to inhibit cytochrome P450 enzymes suggests implications for pharmacokinetics and drug metabolism.
Industry
- Production of Dyes and Polymers : Due to its aromatic structure, this compound is utilized in the production of dyes, pigments, and polymers, highlighting its industrial relevance.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound assessed their antimicrobial activity against multiple bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The results indicated that certain derivatives exhibited significant antimicrobial effects, particularly those with electron-withdrawing groups such as nitro or halogen substituents .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (R=NO2) | Bacillus subtilis | 25 µg/mL |
| Compound B (R=Cl) | Staphylococcus aureus | 30 µg/mL |
| Compound C (R=Br) | Escherichia coli | 20 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the disruption of cell cycle progression and induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
Chemical Reactions
This compound undergoes several chemical reactions that enhance its utility in synthetic chemistry:
- Oxidation : Can be oxidized to form furan-2-carboxylic acid derivatives.
- Reduction : Nitro groups can be reduced to amines.
- Substitution : Electrophilic aromatic substitution can occur on the aniline ring.
Propiedades
IUPAC Name |
3-(furan-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1-7H,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKJCDNJJZHUSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













